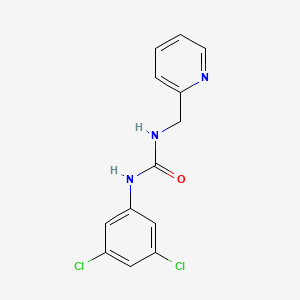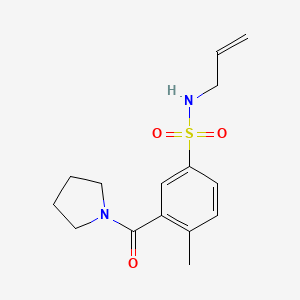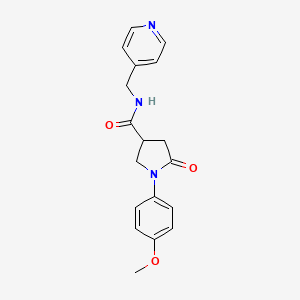
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as CCF-18, is a chemical compound that has been widely used in scientific research for its various biological applications. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase IX, which is overexpressed in hypoxic tumors and is involved in tumor progression.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the inhibition of carbonic anhydrase IX, which is overexpressed in hypoxic tumors. Carbonic anhydrase IX plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting carbonic anhydrase IX, this compound reduces the acidity of the tumor microenvironment, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase IX, it has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide in lab experiments is its specificity for carbonic anhydrase IX, which makes it a useful tool for studying the role of this enzyme in cancer progression. Another advantage is its ability to inhibit the growth of hypoxic tumors, which makes it a potential therapeutic agent for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX for cancer therapy. Another direction is the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of biology and medicine.
In conclusion, this compound is a potent inhibitor of carbonic anhydrase IX that has been extensively used in scientific research for its various biological applications. Its specificity for carbonic anhydrase IX and its ability to inhibit the growth of hypoxic tumors make it a useful tool for studying the role of this enzyme in cancer progression and a potential therapeutic agent for cancer treatment. Further research is needed to fully understand its biochemical and physiological effects and its potential applications in other areas of biology and medicine.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-chlorobenzenesulfonamide with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively used in scientific research for its various biological applications. One of its major applications is in cancer research, where it has been shown to inhibit the growth of hypoxic tumors by targeting carbonic anhydrase IX. It has also been used in the development of fluorescent probes for imaging hypoxic tumors.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-8-4-1-2-5-9(8)16-20(17,18)11-7-3-6-10-12(11)15-19-14-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWHZXSMXJIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)


![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)


![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)